molecular formula C18H17ClN4O2 B2646974 2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-19-2

2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2646974
CAS RN: 338751-19-2
M. Wt: 356.81
InChI Key: DNIFCJNXBDNDPZ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazolone derivatives, including compounds with chlorophenyl and pyridinylmethyl groups, are key intermediates in synthesizing various heterocyclic compounds. These compounds are prepared from amino-pyrazoles and α-cyanochalcones, showing a preference for the 2H-tautomeric structure in solution and crystalline forms. This tautomerism plays a critical role in the chemical behavior and potential applications of these compounds, including in material science, pharmaceuticals, and as ligands in coordination chemistry (Quiroga et al., 1999).

Antimicrobial and Anticancer Properties

Research on pyrazole derivatives has also highlighted their potential in developing new antimicrobial and anticancer agents. For instance, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant in vitro antimicrobial and higher anticancer activity than reference drugs in some cases. This suggests that specific modifications to the pyrazolone core, such as those involving chlorophenyl and pyridinyl groups, can enhance biological activity, offering a pathway for developing new therapeutic agents (Hafez et al., 2016).

Structural and Spectroscopic Studies

The structural elucidation of related pyrazolone derivatives provides insights into their chemical properties and potential applications. Schiff base ligands derived from pyrazolone have been studied for their tautomeric equilibria and crystal structures, which are fundamental for their reactivity and potential applications in catalysis and material science (Hayvalı et al., 2010).

Synthesis of Heterocycles

Pyrazolone derivatives are versatile precursors in synthesizing a wide range of heterocyclic compounds, crucial in pharmaceuticals, agrochemicals, and dyes. These syntheses often involve reactions with active methylene compounds to produce various heterocycles, demonstrating the compound's utility in organic synthesis and the potential for discovering new reactions and applications (Shibuya, 1984).

properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-2-25-17-16(12-21-11-13-4-3-9-20-10-13)18(24)23(22-17)15-7-5-14(19)6-8-15/h3-10,12,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJNUVAKSDTUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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